molecular formula C20H17BrFN5O2 B2503315 N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260938-67-7

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2503315
CAS No.: 1260938-67-7
M. Wt: 458.291
InChI Key: FDCXWCDEFKOBOL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core substituted with a propyl group and an acetamide-linked 4-bromo-2-fluorophenyl moiety. Its structure combines a fused bicyclic system (triazolo[4,3-a]quinoxaline) with halogenated aromatic substituents, which are common pharmacophores in medicinal chemistry for targeting enzymes like kinases or phosphodiesterases. The bromine and fluorine atoms likely enhance lipophilicity and metabolic stability, while the propyl chain may modulate solubility and binding interactions.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCXWCDEFKOBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20_{20}H17_{17}BrFN5_5O2_2
  • Molecular Weight : 458.3 g/mol
  • CAS Number : 1260938-67-7

The compound features a triazole moiety which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the quinoxaline structure enhances its interaction with biological targets, potentially affecting various signaling pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, triazole derivatives have been shown to inhibit viral RNA polymerases effectively. In vitro studies demonstrate that certain derivatives can achieve IC50_{50} values as low as 0.26 μM against hepatitis C virus (HCV) NS5B polymerase .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Triazoloquinoxalines have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . In particular, studies on related compounds have shown promising results in inhibiting tumor growth in various cancer models.

Analgesic and Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess analgesic and anti-inflammatory properties. Similar compounds have demonstrated effectiveness in reducing pain responses in animal models through mechanisms involving cyclooxygenase (COX) inhibition . Molecular docking studies suggest that this compound could interact with COX enzymes.

Study 1: Antiviral Efficacy

A study conducted on a series of triazole derivatives indicated that those with a similar scaffold to this compound exhibited significant antiviral activity against HCV. The most potent derivative achieved an IC50_{50} of 0.35 μM .

Study 2: Anticancer Activity

In a study evaluating the anticancer properties of triazole derivatives, one compound demonstrated a dose-dependent reduction in cell viability in human breast cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50_{50} or Efficacy
AntiviralInhibition of NS5B RNA polymerase0.26 μM
AnticancerInduction of apoptosisVaries by cell line
Analgesic/Anti-inflammatoryCOX inhibitionEfficacy observed in animal models

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole and quinoxaline derivatives exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases involved in tumor growth .

Antimicrobial Properties

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has been evaluated for its antimicrobial activity against various pathogens. The presence of halogen substituents (bromine and fluorine) in the structure is known to enhance the lipophilicity and permeability of the compound, facilitating its action against bacterial and fungal strains .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The mechanism may involve the modulation of neuroinflammatory pathways or direct protection against oxidative stress in neuronal cells .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationFindings
Anticancer ActivityInhibition of protein kinases leading to reduced tumor growth in vitro.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; potential as a broad-spectrum antimicrobial agent.
Neuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures; potential for Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are found in patent literature (e.g., ), which describe derivatives with triazolopyrimidine or pyrazolopyrimidine cores substituted with fluorophenyl and oxo-chromen groups. Below is a comparative analysis based on structural and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notes
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazolo[4,3-a]quinoxaline 4-bromo-2-fluorophenyl, propyl, acetamide Not reported Not reported Higher halogen content may improve target binding
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, oxo-chromen, isopropyl 589.1 (M+1) 175–178 Chromen-4-one moiety enhances π-π stacking; fluorine atoms improve bioavailability
Intermediate 27 (from ) Pyrazolo[3,4-d]pyrimidine Boronic acid, oxazin ~550 (estimated) Not reported Boronic acid substituent enables Suzuki-Miyaura coupling reactions

Key Observations:

Core Heterocycle Differences: The triazoloquinoxaline core in the target compound may exhibit distinct electronic properties compared to pyrazolopyrimidine systems (e.g., Example 53). Triazoloquinoxalines are less explored but known for their planar structure, which could enhance DNA intercalation or kinase inhibition . Pyrazolopyrimidines (as in Example 53) are well-established kinase inhibitors (e.g., JAK/STAT pathway targets) due to their ability to mimic ATP-binding motifs .

The propyl chain on the triazoloquinoxaline may confer moderate lipophilicity, whereas the oxo-chromen group in Example 53 enhances planar stacking interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves amide coupling and cyclization steps, whereas analogs like Example 53 rely on Suzuki-Miyaura cross-coupling (e.g., using boronic acids and palladium catalysts) for functionalization .

Research Findings and Implications

The bromine atom in the target compound may confer resistance to oxidative metabolism, extending its half-life in vivo compared to non-halogenated analogs. Further studies are needed to evaluate its selectivity and toxicity profiles.

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